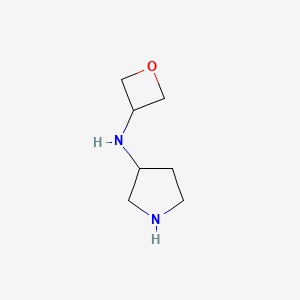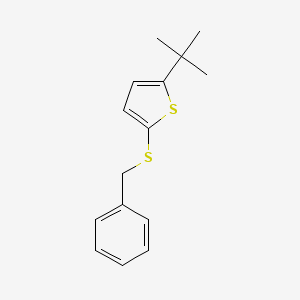
3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline typically involves the reaction of 2,5-dichloro-8-methylquinoline with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in organic synthesis.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline involves its interaction with cellular components, leading to various biological effects. The compound can alkylate DNA, resulting in the formation of DNA adducts that interfere with DNA replication and transcription. This can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-(2-chloroethylsulfanyl)ethane (Mustard Gas): Known for its alkylating properties and historical use as a chemical warfare agent.
N-(2-Chloroethyl)-N-nitrosourea (Carmustine): Used in chemotherapy for its ability to cross-link DNA and inhibit cancer cell growth.
N-(2-Chloroethyl)-N-cyclohexyl-N-nitrosourea (Lomustine): Another chemotherapeutic agent with similar DNA alkylating properties.
Uniqueness
3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. Unlike mustard gas, which is primarily toxic, this compound has potential therapeutic applications. Compared to carmustine and lomustine, it offers a different mechanism of action and potential for use in various scientific fields beyond chemotherapy.
Propiedades
Número CAS |
71114-99-3 |
|---|---|
Fórmula molecular |
C12H10Cl3N |
Peso molecular |
274.6 g/mol |
Nombre IUPAC |
2,5-dichloro-3-(2-chloroethyl)-8-methylquinoline |
InChI |
InChI=1S/C12H10Cl3N/c1-7-2-3-10(14)9-6-8(4-5-13)12(15)16-11(7)9/h2-3,6H,4-5H2,1H3 |
Clave InChI |
LXGIFESEHOOJCW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)
![2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13707206.png)

